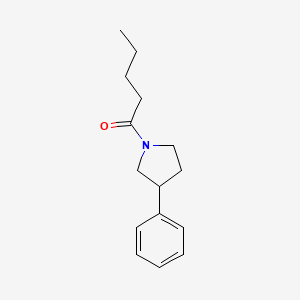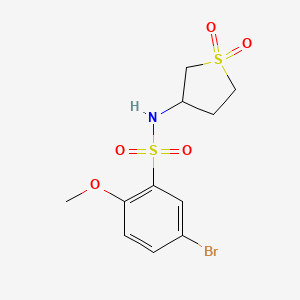
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one
Vue d'ensemble
Description
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a powerful stimulant that has been used recreationally and has gained popularity in recent years. However,
Mécanisme D'action
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
The effects of 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one on the body include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, the long-term effects of α-PVP on the body are not well understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with.
Orientations Futures
There are several future directions for research on 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one. One area of research could focus on the potential use of α-PVP as a treatment for depression and anxiety disorders. Another area of research could focus on the long-term effects of α-PVP on the body and brain. Additionally, further studies could investigate the potential for abuse and addiction associated with α-PVP.
In conclusion, 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is a synthetic cathinone with potential scientific research applications. Its ability to increase dopamine and norepinephrine levels in the brain makes it a useful compound for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with. Further research is needed to fully understand the potential benefits and risks associated with 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one.
Applications De Recherche Scientifique
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one has been used in scientific research for its potential as a treatment for various medical conditions. One study found that α-PVP could be used as a potential treatment for depression and anxiety disorders due to its ability to increase dopamine levels in the brain. Another study found that α-PVP could be used as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.
Propriétés
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-9-15(17)16-11-10-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFFRUWYTNRVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)